![molecular formula C12H14O3 B12559034 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- CAS No. 171230-53-8](/img/structure/B12559034.png)
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- is an organic compound belonging to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of a dihydrofuranone ring substituted with a 3-methoxyphenylmethyl group at the 4-position. The (4S)- configuration indicates the specific stereochemistry of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a γ-keto ester, in the presence of an acid catalyst. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C)
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Solvent: Organic solvents such as toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(3H)-Furanone, dihydro-4-[(4-methoxyphenyl)methyl]-, (4S)-
- 2(3H)-Furanone, dihydro-4-[(3-hydroxyphenyl)methyl]-, (4S)-
- 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)ethyl]-, (4S)-
Uniqueness
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- is unique due to its specific substitution pattern and stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the 3-methoxyphenylmethyl group at the 4-position and the (4S)- configuration contribute to its distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
171230-53-8 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(4S)-4-[(3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-2-3-9(6-11)5-10-7-12(13)15-8-10/h2-4,6,10H,5,7-8H2,1H3/t10-/m0/s1 |
Clé InChI |
WESGCSPEVZMPOR-JTQLQIEISA-N |
SMILES isomérique |
COC1=CC=CC(=C1)C[C@H]2CC(=O)OC2 |
SMILES canonique |
COC1=CC=CC(=C1)CC2CC(=O)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


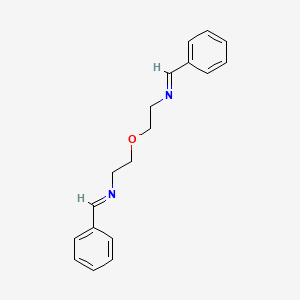
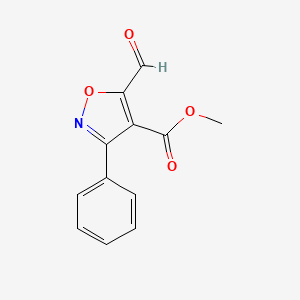
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)

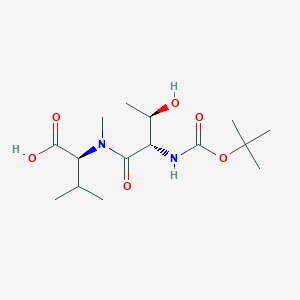
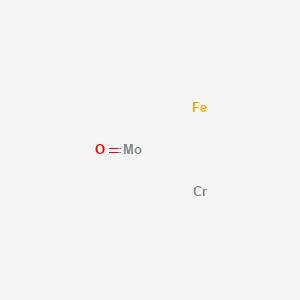
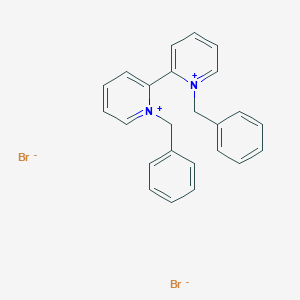
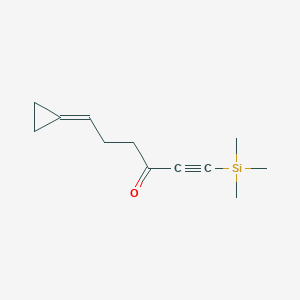
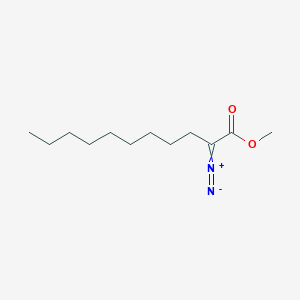
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
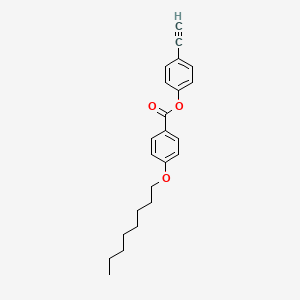
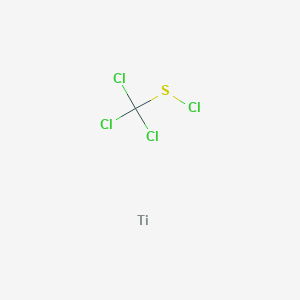
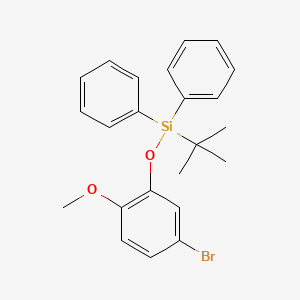
![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
